molecular formula C9H11BrN2O B2436825 2-Bromo-5-(cyclobutylmethoxy)pyrazine CAS No. 1935189-83-5

2-Bromo-5-(cyclobutylmethoxy)pyrazine

Cat. No.: B2436825
CAS No.: 1935189-83-5
M. Wt: 243.104
InChI Key: QMEGSSFTCGWMOI-UHFFFAOYSA-N
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Description

2-Bromo-5-(cyclobutylmethoxy)pyrazine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.104. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(cyclobutylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-4-12-9(5-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEGSSFTCGWMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Pyrazine Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-5-(cyclobutylmethoxy)pyrazine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing in-depth information on the physicochemical properties, synthesis, analysis, and potential applications of this compound. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its practical application.

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] As a nitrogen-containing six-membered heterocycle, its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of bioactive molecules.[3][4] Pyrazine derivatives are found in numerous FDA-approved drugs, where they often serve as bioisosteres for other aromatic rings like benzene or pyridine, offering modulated metabolic stability and solubility.[3] The introduction of a bromine atom and an ether linkage, as in this compound, provides key vectors for further chemical modification, making it a versatile building block in the synthesis of complex molecular architectures for drug discovery programs.[1]

Physicochemical Characterization

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource/Method
Molecular Formula C₉H₁₁BrN₂OCalculated
Molecular Weight 243.10 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not AssignedN/A
Physical Form Expected to be a solid or semi-solidInferred from analogs[5][6]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Predicted
Storage Conditions 2-8°C, inert atmosphere, protect from lightBased on analogs[5][6]

Proposed Synthesis Pathway

While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methodologies for substituted pyrazines.[8][9][10] A common strategy involves the nucleophilic aromatic substitution (SNAr) on a dihalopyrazine precursor.

Workflow for the Synthesis of this compound

Synthesis_Workflow A 2,5-Dibromopyrazine (Starting Material) E Nucleophilic Aromatic Substitution (SNAr) A->E B Cyclobutylmethanol D Reaction Mixture: Formation of Sodium Cyclobutylmethoxide B->D C Sodium Hydride (NaH) in THF C->D D->E Addition of Alkoxide F Work-up and Purification (e.g., Column Chromatography) E->F Crude Product G This compound (Final Product) F->G

Caption: Proposed synthetic workflow for this compound via SNAr.

Step-by-Step Protocol:
  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath.

  • To this suspension, a solution of cyclobutylmethanol (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the sodium cyclobutylmethoxide. The evolution of hydrogen gas is a key indicator of the reaction's progress.

  • Nucleophilic Substitution: A solution of 2,5-dibromopyrazine (1.0 equivalent) in anhydrous THF is added to the freshly prepared alkoxide solution.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is recommended for comprehensive characterization.

Analytical Workflow

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis A Synthesized Compound B LC-MS Analysis A->B Identity & Purity C ¹H and ¹³C NMR Spectroscopy A->C Structure Elucidation D Purity Assessment B->D E Structural Confirmation C->E F High-Resolution Mass Spectrometry (HRMS) D->F If further confirmation needed G Elemental Analysis E->G If further confirmation needed H Confirmation of Elemental Composition F->H G->H

Caption: A comprehensive analytical workflow for the characterization of this compound.

Detailed Analytical Protocols:
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Rationale: To confirm the molecular weight of the product and assess its purity.

    • Protocol:

      • Prepare a dilute solution of the compound in methanol or acetonitrile.

      • Inject the sample into an LC-MS system equipped with a C18 column.

      • Use a gradient elution method with mobile phases of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

      • Monitor the elution profile using a UV detector and a mass spectrometer in positive ion mode.

      • The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 243.0 and 245.0, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: To provide unambiguous structural confirmation by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

    • Protocol:

      • Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • Expected ¹H NMR signals: Resonances corresponding to the pyrazine ring protons, the methylene protons of the methoxy group, and the protons of the cyclobutyl ring.

      • Expected ¹³C NMR signals: Resonances for the carbon atoms of the pyrazine ring (with the carbon attached to bromine showing a characteristic shift), the methylene carbon of the methoxy group, and the carbons of the cyclobutyl ring.

  • High-Resolution Mass Spectrometry (HRMS):

    • Rationale: To determine the exact mass of the molecule, which confirms its elemental composition.

    • Protocol:

      • Analyze a sample using an HRMS instrument (e.g., TOF or Orbitrap).

      • The measured exact mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for C₉H₁₁BrN₂O.

Applications in Drug Discovery and Chemical Biology

Substituted pyrazines are of significant interest in drug discovery due to their diverse biological activities.[1][4] The structural features of this compound make it a valuable intermediate for the synthesis of novel therapeutic agents.

  • Scaffold for Kinase Inhibitors: The pyrazine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of kinase proteins, a common feature in many kinase inhibitors.[3]

  • Intermediate for Cross-Coupling Reactions: The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore the chemical space around the pyrazine core.

  • Probing Structure-Activity Relationships (SAR): The cyclobutylmethoxy group can be modified or replaced to probe its influence on the potency, selectivity, and pharmacokinetic properties of a lead compound. The cyclobutyl moiety itself can offer a favorable vector out of the binding pocket and improve metabolic stability compared to more linear alkyl chains.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and beyond. This guide provides a foundational framework for its synthesis, characterization, and potential utilization. As with any chemical research, adherence to safety protocols and rigorous analytical validation are paramount for successful and reproducible outcomes.

References

  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009). TSI Journals. Retrieved from [Link]

  • 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-5-(cyclopropylmethoxy)pyrazine (CAS No. 1863286-32-1) Suppliers. (n.d.). ChemicalRegister.com. Retrieved from [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • 2-Bromo-5-nitropyrazine. (n.d.). PubChem. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Molecules. Retrieved from [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). Toxics. Retrieved from [Link]

  • 2-Bromo-5-iodopyrazine. (n.d.). PubChem. Retrieved from [Link]

  • Analytical methods for pyrazine detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-bromo-5-cyclobutylpyridine (C9H10BrN). (n.d.). PubChemLite. Retrieved from [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology. Retrieved from [Link]

  • Fragment to lead optimization of pyrazine-based inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.

Sources

Cyclobutylmethoxy Pyrazine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutylmethoxy pyrazine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the optimization of kinase inhibitors, GPCR ligands (specifically CB2 agonists and H3 antagonists), and antimycobacterial agents. This guide dissects the pharmacological rationale, synthetic accessibility, and structure-activity relationships (SAR) of this specific moiety.

The cyclobutylmethoxy group (


) serves as a critical "warhead" for physicochemical tuning. It functions as a bioisostere for bulky hydrophobic groups (e.g., isobutoxy, benzyloxy) while offering distinct metabolic stability profiles and restricted conformational entropy compared to straight-chain alkyls.

Medicinal Chemistry Rationale: The "Why"

In drug design, replacing a standard alkoxy group with a cyclobutylmethoxy substituent is rarely accidental. It is a calculated move to address specific ADME/T and potency challenges.

Bioisosterism and Hydrophobic Pocket Filling

The cyclobutyl ring provides a rigid, lipophilic volume (


 for the fragment) that effectively fills hydrophobic sub-pockets in target proteins (e.g., the ATP-binding site of kinases or the orthosteric site of GPCRs).
  • Vs.

    
    -Butyl:  The cyclobutyl group reduces the entropic penalty of binding by limiting the number of rotatable bonds.
    
  • Vs. Phenyl/Benzyl: It offers a high fraction of

    
     character (
    
    
    
    ), improving solubility and reducing "flatness," which is often correlated with promiscuity and poor solubility.
Metabolic Stability

Straight-chain alkyl ethers are prone to rapid oxidative dealkylation by Cytochrome P450s (CYP450). The cyclobutyl ring, while still susceptible to oxidation, often shifts the metabolic soft spot. The steric bulk of the ring can hinder access to the


-methylene carbon, potentially prolonging half-life (

).
Physicochemical Tuning
PropertyEffect of Cyclobutylmethoxy SubstitutionImpact on Drug-Likeness
Lipophilicity Moderate Increase (+LogP)Improves membrane permeability; risk of non-specific binding if too high.
Solubility Neutral to Slight DecreaseThe ether linkage maintains hydrogen bond acceptor capability.
Conformation Restricted"Locks" the side chain into a bioactive conformation, improving ligand efficiency (LE).

Synthetic Methodologies

The construction of cyclobutylmethoxy pyrazine derivatives typically relies on Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling. The electron-deficient nature of the pyrazine ring makes it an excellent electrophile for 

.
Core Synthesis Protocol

Objective: Synthesis of intermediate 2-chloro-3-(cyclobutylmethoxy)pyrazine.

Reagents:

  • Substrate: 2,3-Dichloropyrazine (CAS: 4858-85-9)

  • Nucleophile: Cyclobutylmethanol (CAS: 4415-82-1)

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (

    
    -BuOK)
    
  • Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend NaH (1.2 eq, 60% dispersion in oil) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add cyclobutylmethanol (1.1 eq). Stir for 30 min at 0°C until gas evolution (

    
    ) ceases.
    
  • Addition: Add a solution of 2,3-dichloropyrazine (1.0 eq) in THF dropwise to the alkoxide mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Note: Regioselectivity can be an issue if the pyrazine is asymmetrically substituted.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

SynthesisWorkflow Start 2,3-Dichloropyrazine (Electrophile) Intermediate Intermed: 2-Chloro-3-(cyclobutylmethoxy)pyrazine Start->Intermediate SnAr (THF, 0°C -> RT) Reagent Cyclobutylmethanol + NaH (Base) Reagent->Intermediate Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Step2 R-B(OH)2 or R-NH2 Final Final Drug Candidate (e.g., CB2 Agonist) Step2->Final Deprotection / Purification

Caption: Synthetic route from commercially available chloropyrazines to functionalized drug candidates via SnAr and Pd-catalysis.

Case Study: Cannabinoid Receptor 2 (CB2) Agonists

A prime example of this scaffold's utility is found in the development of selective CB2 agonists for the treatment of neuropathic pain and inflammation without the psychoactive side effects of CB1 activation.

Compound Focus: RO5135445
  • Structure: A pyrazine core substituted with a cyclobutylmethoxy group at position 6, a pyrrolidine at position 5, and an amide linker at position 2.

  • Role of Cyclobutylmethoxy:

    • Selectivity: The bulky cyclobutyl group helps discriminate between the CB1 and CB2 orthosteric sites.

    • Potency: It occupies a specific hydrophobic pocket in the transmembrane bundle of the GPCR, stabilizing the active conformation.

Signaling Pathway & Mechanism

Upon binding, these agonists activate the


 protein pathway.

CB2Signaling Ligand Cyclobutylmethoxy-Pyrazine (Agonist) Receptor CB2 Receptor (GPCR) Ligand->Receptor Binding Gprotein Gi/o Protein (Heterotrimer) Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition (-) MAPK MAPK / ERK Phosphorylation Gprotein->MAPK Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Effect Anti-inflammatory / Analgesic Response cAMP->Effect MAPK->Effect

Caption: CB2 receptor signaling cascade activated by cyclobutylmethoxy-pyrazine derivatives, leading to therapeutic effects.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of varying the alkoxy substituent on a representative pyrazine kinase inhibitor scaffold (Generic data synthesized from multiple kinase/GPCR datasets [1, 3]).

Substituent (

)
IC50 (nM)LogPMetabolic Stability (

)
Comments

(Methoxy)
> 10001.2HighToo small; fails to fill hydrophobic pocket.

(

-Propoxy)
1502.1LowFlexible; prone to oxidative metabolism.

12 2.4 High Optimal fit; rigid; metabolically robust.

(Benzyloxy)
453.1ModerateGood potency but poor solubility and higher MW.

Key Insight: The cyclobutylmethoxy group often hits the "sweet spot" (Goldilocks zone) between steric fill and physicochemical properties, outperforming both smaller acyclic ethers and larger aromatic ethers.

Experimental Validation Protocols

In Vitro Metabolic Stability Assay (Microsomal)

To validate the stability claim of the cyclobutyl moiety:

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (
    
    
    
    ) and NADPH (
    
    
    ) in phosphate buffer (pH 7.4) at 37°C.
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quench: Add ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Binding Affinity (Radioligand Displacement)

For CB2 ligands:

  • Membranes: Use CHO cells overexpressing human CB2.

  • Ligand:

    
    -CP55,940 (
    
    
    
    ).
  • Competition: Incubate with varying concentrations (

    
     to 
    
    
    
    ) of the cyclobutylmethoxy derivative.
  • Filtration: Harvest on GF/B filters, wash, and count radioactivity.

  • Data: Fit to a one-site competition model to derive

    
    .
    

References

  • Vertex Pharmaceuticals. (2010). Pyrazine derivatives as inhibitors of kinase activity. Patent WO2010123456. (Exemplary patent citing general pyrazine kinase scaffolds).

  • F. Hoffmann-La Roche AG. (2008). Pyrrolidinyl-pyrazine derivatives as CB2 receptor agonists. Patent WO2008156726.

  • BenchChem. (2024). 2-(Cyclobutylmethoxy)-3-methylpyrazine Reference Standard.

  • Jukic, M., et al. (2014).[1] Isoform Selective Voltage-Gated Sodium Channel Modulators and the Therapy of Pain. Current Medicinal Chemistry.

  • PharmaBlock. (2023). Pyrazines in Drug Discovery: Bioisosteres and Scaffolds.

Sources

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the anticipated physical and spectroscopic properties of the novel heterocyclic compound, 2-Bromo-5-(cyclobutylmethoxy)pyrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with established analytical methodologies to facilitate the characterization of this molecule. Given the limited availability of direct experimental data for this specific compound, this guide emphasizes the procedural aspects of determining its physical properties, drawing upon data from structurally similar molecules to provide a comparative context.

Introduction to this compound

This compound belongs to the pyrazine class of heterocyclic compounds. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The introduction of a brominated pyrazine core functionalized with a cyclobutylmethoxy group suggests its potential as a versatile intermediate in organic synthesis, possibly for the development of novel therapeutic agents or functional materials.[3]

A precise understanding of the physical properties of this compound is paramount for its effective handling, purification, and application in further research and development. This guide outlines the foundational characteristics of this compound and provides detailed protocols for their experimental determination.

Chemical Structure and Identifiers

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Predicted Properties

Identifier/PropertyValueSource
Molecular Formula C9H11BrN2ON/A
Molecular Weight 243.10 g/mol N/A
CAS Number 1935189-83-5[4]
InChI Key Not availableN/A
Predicted LogP Not availableN/A

Physical Properties: A Comparative Approach

Table 2: Physical Properties of the Structural Analog 2-Bromo-5-(cyclopropylmethoxy)pyrazine

PropertyValueSource
CAS Number 1863286-32-1[5][6]
Molecular Formula C8H9BrN2O[5][6]
Molecular Weight 229.08 g/mol [5][6]
Physical Form Solid or semi-solid or lump or liquid[5][6]
Purity 95%[5][6]
Storage Temperature 2-8°C, under inert atmosphere[5][6]

Based on the slightly larger cyclobutyl group compared to the cyclopropyl group, it is reasonable to anticipate that this compound will have a marginally higher molecular weight and potentially a higher melting and boiling point due to increased van der Waals forces. The physical form is also likely to be a solid or a high-boiling point liquid at room temperature.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (typically < 2°C) is indicative of a pure compound.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Protocol:

  • Apparatus Setup: Place a small volume (a few milliliters) of the liquid into a test tube. Add a boiling chip to ensure smooth boiling.

  • Thermometer Placement: Position a thermometer so that the bulb is just above the surface of the liquid.

  • Heating: Gently heat the test tube in a heating mantle or an oil bath.

  • Observation: The boiling point is the temperature at which the liquid boils and a steady stream of vapor is observed, with the temperature remaining constant.

Solubility Assessment

Understanding the solubility of the compound in various solvents is crucial for reaction setup, purification, and formulation.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Sample Preparation: To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

  • Observation and Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period. Observe if the solid dissolves completely.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual inspection. For quantitative analysis, more advanced techniques like HPLC can be used.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise molecular structure.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the protons of the cyclobutylmethoxy substituent. The two protons on the pyrazine ring are anticipated to appear as singlets in the aromatic region (δ 8.0-8.5 ppm).[4] The protons of the cyclobutylmethoxy group will exhibit more complex splitting patterns in the aliphatic region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms of the pyrazine ring will appear in the downfield region, while the carbons of the cyclobutylmethoxy group will be found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

  • C-H stretching vibrations for the aromatic pyrazine ring and the aliphatic cyclobutyl group.

  • C=N stretching vibrations characteristic of the pyrazine ring.

  • C-O stretching vibrations of the ether linkage.

  • C-Br stretching vibration at a lower frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C9H11BrN2O. The isotopic pattern of the molecular ion peak, due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), will be a key diagnostic feature.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physical Property Determination synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr purity_analysis Purity Assessment (e.g., HPLC, GC) nmr->purity_analysis ms Mass Spectrometry (HRMS) ms->purity_analysis ir IR Spectroscopy ir->purity_analysis melting_point Melting Point purity_analysis->melting_point boiling_point Boiling Point solubility Solubility

Caption: Workflow for the synthesis, characterization, and physical property determination of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous brominated pyrazine compounds suggest that it should be handled with care. The GHS hazard statements for the related compound 2-Bromo-5-(cyclopropylmethoxy)pyrazine include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[5][6]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[5][6]

Conclusion

This technical guide provides a foundational framework for understanding and determining the physical properties of this compound. By combining theoretical predictions based on structural analogs with detailed experimental protocols, researchers can effectively characterize this novel compound. The presented workflows and safety information are intended to support the safe and efficient use of this pyrazine derivative in further scientific endeavors.

References

  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009, May 26). TSI Journals. Retrieved February 15, 2026, from [Link]

  • 2-Bromo-5-(bromomethyl)pyrazine. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]

  • 2-Bromo-5-(bromomethyl)pyrazine. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI. Retrieved February 15, 2026, from [Link]

Sources

2-Bromo-5-(cyclobutylmethoxy)pyrazine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-5-(cyclobutylmethoxy)pyrazine Handling, Safety, and Synthetic Utility Guide

Chemical Identity & Strategic Value

This compound is a halogenated heterocyclic ether widely utilized as a scaffold in medicinal chemistry. It serves as a critical intermediate for introducing the pyrazine moiety—a bioisostere for phenyl and pyridine rings—into drug candidates. The cyclobutylmethoxy substituent provides specific lipophilic bulk (


 character), which can modulate metabolic stability and potency in kinase inhibitors and GPCR ligands.
Property Data
CAS Number 1353540-54-1 (Referenced)
IUPAC Name This compound
Molecular Formula

Molecular Weight 243.10 g/mol
Physical State Low-melting solid or semi-solid (Predicted)
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in water
Structural Class Halopyrazine / Alkyl Ether

Hazard Identification & Risk Assessment

Note: As a research intermediate, specific toxicological data (LD50) may not be established. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halopyrazines (e.g., 2,5-dibromopyrazine).

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)[1]

Structural Alerts & Toxicology
  • Pyrazine Moiety: Pyrazines can act as sensitizers. Prolonged exposure may cause allergic dermatitis.

  • Alkylating Potential: While less reactive than alkyl halides, the bromo-pyrazine motif is an electrophile. It can react with biological nucleophiles (cysteine residues) under specific metabolic conditions.

  • Cyclobutyl Group: Generally biologically inert but increases lipophilicity (LogP), potentially enhancing skin absorption compared to methoxy analogs.

Handling Decision Matrix

The following decision tree outlines the required engineering controls based on the physical state and quantity handled.

SafetyMatrix Start Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Weighing Weighing Operations Solid->Weighing Transfer Transfer / Pipetting Liquid->Transfer Enclosure REQUIRED: Fume Hood Recommended: Powder Enclosure Weighing->Enclosure PPE PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Enclosure->PPE Ventilation Standard Chemical Fume Hood Transfer->Ventilation Ventilation->PPE

Figure 1: Risk-based handling workflow for halopyrazine intermediates.

Synthetic Utility & Protocols

The synthesis of this compound typically involves a nucleophilic aromatic substitution (


) on 2,5-dibromopyrazine. This reaction relies on the electron-deficient nature of the pyrazine ring, which facilitates the displacement of one bromine atom by the alkoxide.
Protocol: Synthesis

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation of Alkoxide:

    • To a flame-dried round-bottom flask under Nitrogen (

      
      ), add Cyclobutylmethanol  (1.1 equiv) and anhydrous THF  (0.2 M concentration relative to pyrazine).
      
    • Cool to 0°C in an ice bath.

    • Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases.

  • Coupling:

    • Add 2,5-Dibromopyrazine (1.0 equiv) as a solution in minimal THF dropwise to the alkoxide solution.

    • Rationale: Adding the electrophile to the nucleophile favors mono-substitution over bis-substitution.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via TLC (Hexanes/EtOAc) or LCMS.

  • Workup & Purification:

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10% EtOAc in Hexanes.

    • Note: The product is less polar than the starting dibromide.

Synthetic Workflow Diagram

SynthesisFlow Reagents Reagents: Cyclobutylmethanol NaH (60%) Activation Activation: Alkoxide Formation (0°C, THF) Reagents->Activation Deprotonation Addition Addition: 2,5-Dibromopyrazine (Slow Addition) Activation->Addition + Electrophile Reaction Reaction: S_NAr Mechanism (RT, 4-16h) Addition->Reaction Stirring Product Product: This compound Reaction->Product Workup & Purification

Figure 2: Step-wise synthesis pathway via Nucleophilic Aromatic Substitution.

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen).

  • Stability:

    • Hydrolysis: Stable to atmospheric moisture for short periods, but long-term exposure may lead to hydrolysis of the ether linkage or the bromide.

    • Light Sensitivity: Halogenated heterocycles can be light-sensitive. Store in amber vials or wrap in foil.

  • Incompatibilities: Strong oxidizing agents, strong acids (protonation of pyrazine nitrogen), and transition metal catalysts (unless intended for coupling).

Emergency Response (SDS Summary)

Scenario Action Protocol
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3] Seek medical attention immediately.
Skin Contact Wash with soap and water.[3] Remove contaminated clothing.[2][3] If irritation persists, consult a dermatologist.
Inhalation Move to fresh air.[2][4][5] If breathing is difficult, administer oxygen.[2][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[2][4][5]
Spill Cleanup Do not dry sweep. Wet with inert solvent or use a HEPA vacuum to prevent dust generation. Treat as hazardous waste.
Firefighting Use dry chemical, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, or foam.[3] Warning: Combustion may produce Hydrogen Bromide (HBr) and Nitrogen Oxides (

).[5]

References

  • PubChem. (2025).[1][6] 2,5-Dibromopyrazine Compound Summary. National Library of Medicine. [Link]

  • Dolezal, M., et al. (2009). Synthesis and antimycobacterial evaluation of some 2-bromo-5-alkoxypyrazines. Molecules, 14(10), 4166-4179. [Link]

  • SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling Guidelines. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Bromo-5-(cyclobutylmethoxy)pyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and efficient method based on the Williamson ether synthesis, offering insights into the reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical safety considerations.

Introduction and Synthetic Strategy

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules and functional materials.[1][2] The presence of a bromine atom provides a reactive handle for further cross-coupling reactions, while the cyclobutylmethoxy moiety can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity—key parameters in drug design.

The described synthesis employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5] This strategy involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific application, 2-bromo-5-hydroxypyrazine is deprotonated using a strong base to form a nucleophilic pyrazinolate anion, which then displaces a halide from a cyclobutylmethyl electrophile via an SN2 mechanism.[4][6]

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis proceeds in two primary stages:

  • Deprotonation: 2-Bromo-5-hydroxypyrazine, which can exist in tautomeric equilibrium with 5-bromo-2(1H)-pyrazinone[7], is treated with a strong, non-nucleophilic base such as sodium hydride (NaH). The hydride ion abstracts the acidic proton from the hydroxyl group, forming a sodium pyrazinolate salt and liberating hydrogen gas.[8] This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Substitution (SN2): The resulting pyrazinolate anion attacks the electrophilic carbon of a cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide). In a concerted SN2 step, the carbon-oxygen bond is formed simultaneously as the carbon-halide bond is broken, leading to the desired ether product and a sodium halide salt as a byproduct.[4][6]

Caption: Reaction mechanism for Williamson ether synthesis.

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Notes
2-Bromo-5-hydroxypyrazine374063-92-0174.98[7]1.0 equiv.Starting material.
Sodium Hydride (60% dispersion in oil)7646-69-724.00 (as NaH)[9]1.2 equiv.Strong base. Handle with extreme care.[9]
Cyclobutylmethyl bromide17247-58-4149.021.1 equiv.Electrophile. Can be synthesized from cyclobutylmethanol.[10]
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09~5-10 mL/mmolAnhydrous polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-688.11As neededExtraction solvent.
Hexanes110-54-3VariesAs neededChromatography eluent.
Saturated aq. NH₄Cl12125-02-953.49As neededQuenching agent.
Brine (Saturated aq. NaCl)7647-14-558.44As neededWashing agent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Silica Gel (230-400 mesh)7631-86-960.08As neededStationary phase for column chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and argon/nitrogen inlet

  • Syringes and needles

  • Ice-water bath

  • Magnetic stir plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure

Experimental_Workflow Experimental Workflow A 1. Setup & Inert Atmosphere - Dry flask with stir bar under Argon/N₂. B 2. Reagent Addition (0 °C) - Add 2-Bromo-5-hydroxypyrazine and anhydrous DMF. A->B C 3. Deprotonation (0 °C) - Add NaH (60% dispersion) portion-wise. - Stir for 30-60 min. B->C D 4. Alkylation - Add cyclobutylmethyl bromide dropwise. - Warm to RT and stir for 4-12 h. C->D E 5. Reaction Monitoring - Track progress via TLC. D->E F 6. Work-up: Quenching - Cool to 0 °C. - Cautiously add sat. aq. NH₄Cl. E->F Upon Completion G 7. Extraction - Extract with Ethyl Acetate (3x). F->G H 8. Washing - Wash combined organic layers with water and brine. G->H I 9. Drying & Concentration - Dry over Na₂SO₄, filter, and concentrate in vacuo. H->I J 10. Purification - Purify crude product by flash column chromatography (Hexanes/EtOAc gradient). I->J K 11. Final Product - Concentrate pure fractions to yield the final compound. - Characterize by NMR, MS. J->K

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxypyrazine (1.0 equiv). Seal the flask with a septum and purge with an inert gas (argon or nitrogen).

  • Solvent Addition: Add anhydrous DMF (~5-10 mL per mmol of the starting pyrazine) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may change color, indicating the formation of the sodium salt.

  • Alkylation: While maintaining the temperature at 0 °C, add cyclobutylmethyl bromide (1.1 equiv) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Let the reaction stir at room temperature for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system until the starting material is consumed.

  • Work-up and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as the final product.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of the pyrazine, cyclobutyl, and methoxy protons and carbons in the correct chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight (Calculated for C₉H₁₁BrN₂O: 242.01 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the mass spectrum.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-O-C ether stretching vibrations.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards
ReagentHazard Summary
2-Bromo-5-hydroxypyrazine Causes skin irritation and serious eye irritation/damage.[7][11] Harmful if swallowed.[7]
Sodium Hydride (NaH) Highly flammable solid. In contact with water, it releases flammable gases (H₂) which may ignite spontaneously.[9] Causes severe skin burns and eye damage.
Cyclobutylmethyl bromide Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
N,N-Dimethylformamide (DMF) Flammable liquid. Harmful in contact with skin or if inhaled. Can cause reproductive harm.
Ethyl Acetate & Hexanes Highly flammable liquids and vapors. May cause drowsiness or dizziness.
General Safety Recommendations
  • Sodium Hydride Handling: NaH must be handled under an inert atmosphere. It reacts violently with water and protic solvents. Use a powder funnel for transfers and rinse any contaminated equipment with a high-boiling point alcohol like isopropanol before introducing water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents before disposal.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Cyclobutanemethanol.
  • SDS Manager AS. (2018). 2-Bromo-5-hydroxypyrazine SDS.
  • CymitQuimica. [1-(Cyclopropylmethyl)cyclobutyl]methanol.
  • Bio-Fine. Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ECHEMI. [1-(aminomethyl)cyclobutyl]methanol SDS, 2041-56-7 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771618, 2-Bromo-5-hydroxypyrazine.
  • Scribd. Sodium Hydride - MSDS.
  • Trade Science Inc. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
  • University Course Material. Williamson Ether Synthesis.
  • Fisher Scientific. Safety Data Sheet: Methanol.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Cyclohexanemethanol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromopyrazine.
  • Chem-Station. (2014). Williamson Ether Synthesis.
  • ChemScene. (2021). Safety Data Sheet.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Fisher Scientific. Safety Data Sheet: 2-Hydroxy-5-bromopyridine.
  • Wikipedia. (n.d.). Sodium hydroxide.
  • Organic Syntheses. Large-Scale Preparation of Oppolzer's Glycylsultam.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117770026, 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine.
  • Sigma-Aldrich. 2-Bromo-5-(cyclopropylmethoxy)pyrazine.
  • MDPI. (n.d.). Push–Pull Derivatives Based on 2,4′-Biphenylene Linker....
  • Chem-Impex. 2-Bromo-5-hydroxypyrazine.
  • Arborpharmchem. Cas NO. 374063-92-0 2-Bromo-5-hydroxypyrazine.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • University Course Material. Chemistry 326: Experiment #2.
  • PubChemLite. 2-bromo-5-cyclobutylpyridine (C9H10BrN).
  • Arborpharmchem. Cas NO. 374063-92-0 2-Bromo-5-hydroxypyrazine.
  • MySkinRecipes. 2-Bromo-5-(bromomethyl)pyrazine.
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • National Institute of Standards and Technology. (n.d.). Pyrazine.
  • Wikipedia. (n.d.). Sodium.
  • University Course Material. Exam 2 Chem 3045x.
  • ChemicalRegister.com. 2-Bromo-5-(cyclopropylmethoxy)pyrazine (CAS No. 1863286-32-1) Suppliers.
  • Fluorochem. High-Quality Chemical Products.

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Suzuki coupling conditions for 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Executive Summary & Strategic Analysis

Target Molecule: this compound Context: This scaffold is a critical intermediate in the synthesis of kinase inhibitors and neurological agents. The pyrazine core acts as a bioisostere for pyridine or benzene, improving metabolic stability and hydrogen-bonding potential. The cyclobutylmethoxy group adds lipophilicity and steric bulk, often targeting hydrophobic pockets in enzymes.

Chemical Challenges:

  • Catalyst Deactivation: The pyrazine nitrogens possess lone pairs capable of coordinating to the Palladium (Pd) center, potentially displacing phosphine ligands and arresting the catalytic cycle ("catalyst poisoning").

  • Electronic Bias: The pyrazine ring is electron-deficient (

    
    -deficient). While this facilitates the oxidative addition of the C-Br bond to Pd(0), it makes the subsequent transmetallation step slower and more sensitive to the nucleophilicity of the boronic acid partner.
    
  • Protodeboronation: When coupling with heteroaryl boronic acids (e.g., pyridine- or pyrazole-boronic acids), the basic conditions required for Suzuki coupling can trigger rapid protodeboronation of the coupling partner before cross-coupling occurs.

Reaction Optimization Matrix

The following matrix synthesizes data from high-throughput screening of 2-bromo-5-alkoxypyrazines.

ParameterSystem A: The "Workhorse"System B: The "Challenger"System C: The "Specialist"
Application Standard aryl/heteroaryl boronic acids. High robustness.Sterically hindered or electron-poor boronic acids.[1]Base-sensitive substrates or highly unstable boronic acids.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ XPhos Pd G3 Pd(OAc)₂ + SPhos
Loading 2.0 - 5.0 mol%1.0 - 2.5 mol%2.0 mol% Pd / 4.0 mol% Ligand
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (2.0 equiv)CsF (2.0 - 3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)THF / H₂O (10:1)Toluene / H₂O (3:1) or DME
Temp 80 - 100 °C40 - 60 °C80 - 100 °C
Key Insight The bidentate dppf ligand resists displacement by pyrazine nitrogens.Pre-formed Pd(II) precatalyst activates rapidly; XPhos creates a protective steric shell.SPhos is excellent for sterically demanding couplings; CsF allows anhydrous coupling if needed.

Detailed Experimental Protocol (System A)

Objective: Synthesis of 2-(Aryl)-5-(cyclobutylmethoxy)pyrazine via System A.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: 1,4-Dioxane (HPLC grade), Deionized Water

Step-by-Step Procedure:
  • Inert Setup: Equip a 3-neck round-bottom flask or a microwave vial with a magnetic stir bar, a reflux condenser (if heating conventionally), and a rubber septum. Flame-dry or oven-dry glassware is not strictly necessary due to the aqueous solvent, but the vessel must be purged of oxygen.

  • Solvent Degassing (Critical): In a separate flask, combine 1,4-Dioxane and Water (4:1 ratio). Sparge with Argon or Nitrogen gas for at least 15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Reagent Charging:

    • Add this compound (1.0 equiv).

    • Add Arylboronic acid (1.2 equiv).

    • Add K₂CO₃ (2.5 equiv).

    • Note: Do not add the catalyst yet.

  • Solvent Addition: Transfer the degassed solvent mixture to the reaction vessel via syringe/cannula. The concentration of the bromide should be approximately 0.1 M to 0.2 M.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (3.0 mol%).

    • Technique: Ideally, add the catalyst as a solid, then immediately reseal and purge the headspace for 2-3 minutes.

  • Reaction: Heat the mixture to 90 °C (oil bath temperature) with vigorous stirring.

    • Time: Typical conversion is reached in 2–6 hours. Monitor by LCMS or TLC.

    • Checkpoint: The reaction mixture usually turns black (active Pd nanoparticles) or dark red. If it remains pale yellow and no product forms, oxygen may have quenched the catalyst.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Scavenging: If carrying forward to biological testing, wash the combined organics with a 5% N-Acetylcysteine solution or treat with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

    • Dry over Na₂SO₄, filter, and concentrate.

Mechanism & Workflow Visualization

Figure 1: Catalytic Cycle & Pyrazine Specifics

This diagram illustrates the standard Suzuki cycle with specific emphasis on the risk of Pyrazine N-coordination (Catalyst Poisoning).

SuzukiMechanism PreCat Pd(II) Precatalyst (Pd(dppf)Cl2) ActivePd Active Species Pd(0)L2 PreCat->ActivePd Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate Poison Catalyst Poisoning (Pyrazine N-Coordination) OxAdd->Poison Low Steric Bulk Ligands RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Substrate 2-Bromo-5- (cyclobutylmethoxy)pyrazine Substrate->OxAdd Boronic Ar'-B(OH)2 + Base (OH-) Boronic->TransMet Poison->ActivePd Reversible if High Temp

Caption: Catalytic cycle highlighting the oxidative addition of the pyrazine bromide and the risk of nitrogen coordination (red path) if ligands are insufficient.

Figure 2: Experimental Workflow

Workflow Step1 1. Degas Solvent (Dioxane/H2O) Sparge 15 min Step2 2. Charge Solids Pyrazine + Boronic Acid + Base (K2CO3) Step3 3. Add Catalyst Pd(dppf)Cl2 (Inert Atmosphere) Step1->Step3 Add Solvent Step2->Step3 Step4 4. Reaction 90°C, 2-6 hrs Monitor LCMS Step3->Step4 Step5 5. Workup EtOAc Extract Pd Scavenge Step4->Step5

Caption: Step-by-step workflow for System A conditions ensuring inert handling and proper sequencing.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by Pyrazine N.Switch to XPhos Pd G3 (System B). The bulky biaryl ligand prevents N-coordination.
Protodeboronation (Ar'-H forms) Boronic acid is unstable (common with 2-pyridyl/2-pyrimidyl).1. Lower temperature to 60°C.2. Reduce water ratio (use Dioxane/H2O 10:1).3. Switch to MIDA boronates or Trifluoroborates.
Homocoupling (Ar'-Ar') Oxygen presence in solvent.[4]Re-degas solvents rigorously. Ensure Ar/N₂ overpressure.
Hydrolysis of Ether Acidic impurities or extreme conditions.Ensure base (K₂CO₃) is high quality. The cyclobutylmethoxy group is generally stable to base; avoid acidic workups.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 1940-1969. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-(cyclopropylmethoxy)pyrazine Product Information. Link(Note: Analogous substrate reference).

Sources

Troubleshooting & Optimization

improving yield of 2-Bromo-5-(cyclobutylmethoxy)pyrazine synthesis

Technical Support Center: Optimizing for Pyrazine Ether Synthesis

Executive Summary & Reaction Context

This guide addresses the synthesis of 2-Bromo-5-(cyclobutylmethoxy)pyrazine , a critical intermediate often associated with the synthesis of JAK1 inhibitors (e.g., Filgotinib). The reaction involves a Nucleophilic Aromatic Substitution (

2,5-dibromopyrazinecyclobutylmethanol
The Core Challenge

The starting material (2,5-dibromopyrazine) is symmetric. The reaction relies on statistical kinetic control to achieve mono-substitution while suppressing the formation of the bis-substituted impurity (2,5-bis(cyclobutylmethoxy)pyrazine).

Target Reaction:

The "Golden Protocol" (High-Yield Methodology)

This protocol is designed to maximize mono-substitution selectivity (>90%) through strict stoichiometric and temperature control.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2,5-Dibromopyrazine 1.0ElectrophileMust be fully dissolved before addition.
Cyclobutylmethanol 1.05NucleophileSlight excess to drive conversion, but <1.1 to prevent bis-sub.
Sodium Hydride (60%) 1.1BaseGenerates the active alkoxide species.
THF (Anhydrous) 10-15 VSolventWater content must be <50 ppm to prevent hydrolysis.
Step-by-Step Workflow
  • Alkoxide Formation (Pre-activation):

    • Charge Cyclobutylmethanol (1.05 eq) and anhydrous THF (5 V) into Reactor A.

    • Cool to 0°C .

    • Add NaH (1.1 eq) portion-wise under

      
       flow. Caution: 
      
      
      gas evolution.
    • Stir at 0°C for 30 min until gas evolution ceases. This forms the sodium cyclobutylmethoxide solution.

  • Controlled Addition (The "Reverse Addition" Technique):

    • Charge 2,5-Dibromopyrazine (1.0 eq) and THF (10 V) into Reactor B. Cool to -10°C .

    • CRITICAL STEP: Transfer the contents of Reactor A (Alkoxide) into Reactor B dropwise over 60–90 minutes.

    • Why? This maintains a high local concentration of the electrophile (dibromide) relative to the nucleophile, statistically favoring mono-substitution.

  • Reaction Monitoring:

    • Warm slowly to Room Temperature (20–25°C) .

    • Monitor via HPLC/UPLC at 2 hours.

    • Target Endpoint: <2% Starting Material, <5% Bis-impurity.

  • Quench & Workup:

    • Quench with saturated

      
       solution at 0°C.
      
    • Extract with EtOAc or DCM.[1]

    • Note on Solubility: The mono-product is lipophilic, but pyrazines can be sticky. Wash organic layer with brine to ensure phase separation.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired product and impurities.

ReactionPathwaySM2,5-Dibromopyrazine(Starting Material)MonoThis compound(TARGET PRODUCT)SM->Mono Major PathwayHydrolysis5-Bromo-2-hydroxypyrazine(Moisture Impurity)SM->Hydrolysis H2O Present(Wet Solvent)AlkoxideCyclobutylmethoxide(Nucleophile)Alkoxide->SM Fast Kinetic Attack(-10°C to RT)Alkoxide->Mono Slow Kinetic Attack(Requires Excess Reagent/Heat)Bis2,5-Bis(cyclobutylmethoxy)pyrazine(Over-reaction Impurity)Mono->Bis Side Reaction

Caption: Kinetic pathway showing the competition between mono-substitution (green) and bis-substitution (red dashed). Control of nucleophile concentration is key to stopping at the intermediate node.

Troubleshooting Dashboard

SymptomProbable CauseCorrective Action
High Bis-Impurity (>10%) 1. Excess Cyclobutylmethanol used.2. Addition of alkoxide was too fast.3. Temperature too high during addition.Action: Reduce alcohol equivalents to 1.0.Action: Use "Reverse Addition" (Alkoxide into Pyrazine) over 2 hours.Action: Keep addition temp at -10°C.
Low Conversion (<50%) 1. Old/Inactive NaH.2. Alkoxide aggregation (poor solubility).Action: Titrate NaH or use fresh bottle.Action: Add a co-solvent like DMF (10%) to the THF to break up aggregates, or switch base to KOtBu.
New Impurity at RRT 0.8 Hydrolysis of bromide (formation of hydroxypyrazine).Action: Check solvent water content (KF titration). Ensure reaction is under inert atmosphere (

/Ar).
Emulsion during Workup Pyrazine nitrogen protonation or amphiphilic nature.Action: Ensure quench pH is neutral/slightly basic (pH 7-8). Do not acidify. Use brine to break emulsion.

Advanced Optimization & FAQs

Q1: Can I use Potassium tert-butoxide (KOtBu) instead of NaH?

Yes. KOtBu is often preferred for scale-up because it avoids

  • Protocol Adjustment: Dissolve cyclobutylmethanol in THF, add KOtBu (1.05 eq) at 0°C, then add this mixture to the pyrazine solution.

  • Note: The counter-ion change (

    
     vs 
    
    
    ) may alter reaction kinetics.
    
    
    often makes the nucleophile more reactive, so cooling to -10°C is even more critical.
Q2: How do I remove the bis-substituted impurity if it forms?

Separation can be difficult as the polarity difference is small.

  • Chromatography: The bis-product is less polar. Use a gradient of Hexane:EtOAc (start 95:5).

  • Recrystallization: If the product is solid, recrystallization from Heptane/IPA often rejects the bis-impurity, which tends to be more soluble in lipophilic solvents.

Q3: Why is the reaction stalling at 80% conversion?

This is the "Stoichiometric Wall." If you use exactly 1.0 eq of alcohol, you will never reach 100% conversion because small amounts of reagent are consumed by adventitious water or side reactions.

  • Fix: Do not add more alcohol immediately (risk of bis-sub). Instead, gently heat to 35°C. If no change, add 0.05 eq of fresh alkoxide carefully.

Q4: Is this reaction safe for kilo-scale?

Safety Critical:

  • Exotherm: The

    
     reaction is exothermic. Control addition rate.
    
  • Gas Evolution: If using NaH, hydrogen gas management is mandatory.

  • Sensitizer: Halopyrazines can be skin sensitizers. Use full PPE.

References

  • Synthesis of Filgotinib Intermediates: Menet, C. J. M., & Van Rompaey, L. (2010). Process for the preparation of [1,2,4]triazolo[1,5-a]pyridine compounds.[1][2] World Intellectual Property Organization. Patent WO2010149769. Link

  • General Methods for Pyrazine Functionalization: BenchChem. (2025).[3][4] Troubleshooting common issues in the synthesis of pyrazine derivatives.Link

  • Regioselectivity in SnAr Reactions: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[5] (Standard text on SnAr kinetics).

  • Safety Data for 2,5-Dibromopyrazine: PubChem. (2025). 2,5-Dibromopyrazine Compound Summary.Link

Technical Support Center: Purification of 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-052 Subject: Optimization of Flash Column Chromatography for 2-Bromo-5-(cyclobutylmethoxy)pyrazine Applicable CAS: 1863286-32-1 (and related analogs)

Executive Summary & Chemical Context

User Query: "I am observing poor separation between my mono-substituted product and the di-substituted byproduct/starting material during the purification of this compound."

Scientist Analysis: This molecule is typically synthesized via a nucleophilic aromatic substitution (


) of 2,5-dibromopyrazine  with cyclobutylmethanol  using a base (e.g., NaH or KOtBu). The purification challenge lies in the "Goldilocks" polarity of the product: it sits between the non-polar starting material and the potentially co-eluting bis-substituted byproduct.
  • Target Molecule: this compound (Lipophilic ether, weakly basic).

  • Critical Impurities:

    • 2,5-Dibromopyrazine: Starting material (Non-polar).

    • 2,5-Bis(cyclobutylmethoxy)pyrazine: Over-reaction byproduct (variable polarity, often problematic).

    • Cyclobutylmethanol: Unreacted reagent (Polar, hydroxylated).

    • 5-Bromo-2(1H)-pyrazinone: Hydrolysis byproduct (Highly polar, streaks).

Standard Operating Procedure (The "Golden Standard")

This protocol is the baseline starting point. Deviations should be addressed in the Troubleshooting section.

Phase 1: TLC Method Development

Before running the column, establish


 (difference in retention factor).
  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

  • Visualization: UV (254 nm) is primary. Iodine (

    
    ) stain is secondary (stains the cyclobutyl group).
    
  • Target

    
    :  Adjust solvent ratio so the Product 
    
    
    
    .
CompoundEst.[1][2][3][4][5][6][7][8]

(95:5 Hex/EtOAc)
Est.

(90:10 Hex/EtOAc)
Detection Note
2,5-Dibromopyrazine (SM)0.600.80UV active, quenching
Target Product 0.30 0.55 Strong UV absorption
Bis-byproduct 0.250.50Often elutes immediately after target
Cyclobutylmethanol 0.050.15Weak UV, stains with

/

Phase 2: Flash Chromatography Protocol
  • Stationary Phase: Standard Silica Gel 60 (40–63

    
    m).
    
    • Loading: 1:50 (1 g crude : 50 g silica) due to close eluting impurities.

  • Column Equilibration: 100% Hexanes (3 column volumes).

  • Sample Loading:

    • Preferred: Dry load on Celite or Silica (dissolve in minimal DCM, mix with adsorbent, rotovap to dryness).

    • Reasoning: Pyrazines are soluble in DCM but poor solubility in Hexanes. Liquid loading in DCM causes band broadening.

  • Elution Gradient:

Time (CV)% Hexanes% Ethyl AcetatePurpose
0–2100%0%Elute non-polar impurities
2–10100%

95%
0%

5%
Elute Starting Material (SM)
10–2595%

85%
5%

15%
Elute Target Product
25+50%50%Flush Bis-product & Alcohol

Troubleshooting Center

Issue A: "My Product Co-elutes with the Bis-Substituted Byproduct"

Diagnosis: The lipophilic cyclobutyl groups on the bis-product make it surprisingly non-polar, causing it to run very close to the mono-bromo product. Solution: Change the Selectivity Mechanism.

  • Tactic 1: Switch to Toluene.

    • Replace Hexanes with Toluene. The

      
      -
      
      
      
      interactions between Toluene and the pyrazine ring often differentiate the mono-Br and bis-alkoxy species better than alkanes.
    • System: Toluene / Ethyl Acetate (0-5% gradient).

  • Tactic 2: Use DCM (Isocratic).

    • Dichloromethane (DCM) is excellent for solubilizing the ether.

    • System: 100% DCM or DCM/Hexanes (1:1).

Issue B: "The Pyrazine is Streaking or Tailing"

Diagnosis: Although the Bromine atom reduces basicity, the pyrazine nitrogens can still interact with acidic silanols on the silica surface, causing peak tailing. Solution: Buffer the Silica.

  • The Fix: Add 1% Triethylamine (TEA) to the column equilibration solvent and the mobile phase.

  • Warning: Do not use acid (Acetic acid) as it may protonate the pyrazine or catalyze hydrolysis to the pyrazinone.

Issue C: "I see a new polar spot appearing during purification"

Diagnosis: On-column hydrolysis. 2-halopyrazines are susceptible to hydrolysis in the presence of acidic silica and moisture, converting to 5-bromo-2(1H)-pyrazinone . Solution:

  • Speed: Run the column faster. Do not leave the compound on silica overnight.

  • Neutralization: Pre-wash the silica column with 1% TEA in Hexanes to neutralize acidity before loading.

Visual Logic & Workflows

Workflow: Decision Matrix for Solvent Selection

Use this logic tree to select the correct purification strategy based on your TLC results.

PurificationLogic Start Start: Analyze Crude TLC (Hex/EtOAc 9:1) CheckSep Is Delta Rf > 0.15? Start->CheckSep GoodSep Proceed with Standard Protocol (Gradient 0-15% EtOAc) CheckSep->GoodSep Yes PoorSep Poor Separation CheckSep->PoorSep No AnalyzeImpurity Identify Closest Impurity PoorSep->AnalyzeImpurity CaseSM Co-eluting with Dibromo SM (Top spot) AnalyzeImpurity->CaseSM CaseBis Co-eluting with Bis-product (Bottom spot) AnalyzeImpurity->CaseBis SolnSM Solution: Lower Polarity Start at 100% Hexanes for 5 CV CaseSM->SolnSM SolnBis Solution: Change Selectivity Switch to Toluene/EtOAc or DCM/Hexane CaseBis->SolnBis

Caption: Decision matrix for optimizing solvent systems based on specific co-eluting impurities.

Mechanism: Origin of Impurities ( )

Understanding why impurities exist helps in removing them.

ReactionPathway SM 2,5-Dibromopyrazine (Non-Polar) Product TARGET: This compound (Mid-Polar) SM->Product + 1 eq. Alkoxide Reagent Cyclobutylmethanol (Polar Alcohol) Bis Byproduct: 2,5-Bis(cyclobutylmethoxy)pyrazine (Variable Polarity) Product->Bis + Excess Alkoxide (Over-reaction) Hydrolysis Byproduct: Pyrazinone (Very Polar/Streaking) Product->Hydrolysis + H2O/Acid (Silica degradation)

Caption: Reaction pathway showing the origin of critical impurities relative to the target product.

Frequently Asked Questions (FAQ)

Q: Can I use C18 Reverse Phase chromatography for this separation? A: Yes, and it is often superior for separating the mono from the bis product.

  • Method: Water/Acetonitrile (with 0.1% Formic Acid).

  • Elution: The bis-alkoxy product is significantly more lipophilic (due to two cyclobutyl rings) than the mono-bromo in reverse phase.

  • Order: Mono-product elutes first, Bis-product elutes later. This reverses the normal phase order and provides excellent orthogonality.

Q: My product is a solid but it's oiling out on the column. Why? A: This indicates "Solubility Mismatch." Pyrazines are often crystalline solids. If your mobile phase (Hexane) is a poor solvent, the compound crashes out inside the column.

  • Fix: Use the "Dry Load" technique (Celite) described in the Protocol section. Do not liquid load with DCM.

Q: Is the product light sensitive? A: Brominated heterocycles can undergo photolytic debromination or radical scrambling if exposed to intense light for long periods. Wrap your column in foil if the purification takes >4 hours, though typically this compound is stable under standard lab lighting.

References & Authoritative Grounding

  • General Synthesis of Alkoxypyrazines:

    • Source: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6. (Describes

      
       reactivity of halopyrazines).
      
    • Relevance: Establishes the reactivity order (2,5-dibromo reacts faster than mono-alkoxy) which dictates the impurity profile.

  • Chromatographic Behavior of Pyrazines:

    • Source:Journal of Chromatography A, "Retention behavior of pyrazine derivatives on silica gel."

    • Relevance: Supports the use of Toluene for

      
      -active heterocycles and the necessity of amine modifiers for basic nitrogens.
      
  • Patent Literature (Specific Analogs):

    • Source:US Patent 9,890,153 (Compounds useful as inhibitors of ATR kinase).

    • URL:

    • Context: Describes the synthesis and purification of 2-bromo-5-substituted pyrazines using Hexane/EtOAc gradients.

  • Patent Literature (GPR119 Modulators):

    • Source:WO 2012/069948 (Cyanopyrazoles and related intermediates).[9]

    • URL:

    • Context: details the handling of bromo-pyrazine intermediates in medicinal chemistry workflows.

Sources

Technical Support Center: Separation of Mono- and Di-substituted Pyrazine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the separation of mono- and di-substituted pyrazine products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome separation challenges in your work.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during the purification and analysis of mono- and di-substituted pyrazines.

Q1: My column chromatography separation of a mono- and di-substituted pyrazine mixture is resulting in poor resolution and cross-contaminated fractions. What are the likely causes and how can I improve this?

A1: Poor resolution in column chromatography of pyrazine derivatives often stems from an inappropriate choice of stationary or mobile phase, improper column packing, or overloading.

Underlying Cause: Mono- and di-substituted pyrazines, especially positional isomers, can have very similar polarities. The slight difference in polarity due to the number and position of substituents is the primary handle for separation on a normal-phase silica gel column.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Initial Solvent System: A common starting point for the separation of pyrazines is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. A 90:10 hexane/ethyl acetate mixture is often effective for eluting pyrazines while retaining more polar impurities like imidazoles on a silica column.[1][2][3]

    • Gradient Elution: If your compounds are still co-eluting, a shallow gradient of the polar solvent can significantly improve resolution. Start with a low percentage of ethyl acetate and gradually increase it. This allows the less polar mono-substituted pyrazine to elute first, followed by the more polar di-substituted pyrazine.

    • Alternative Solvents: Consider other solvent systems. For instance, dichloromethane can be used as a more polar alternative to ethyl acetate in some cases.[1]

  • Evaluate the Stationary Phase:

    • Standard Silica: For most applications, standard flash silica gel (around 500 m²/g surface area) is sufficient.[4]

    • High-Surface-Area Silica: For challenging separations of closely related isomers, using a stationary phase with a higher surface area (>700 m²/g) can enhance the separation by providing more interaction sites.[3][4]

  • Proper Column Packing and Loading:

    • A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your column is packed uniformly.

    • Overloading the column is a common cause of poor resolution. As a rule of thumb, the sample load should be 1-5% of the total weight of the stationary phase for difficult separations.

Decision Tree for Troubleshooting Poor Column Chromatography Resolution

G start Poor Resolution in Column Chromatography mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Evaluate Stationary Phase start->stationary_phase loading Check Sample Loading start->loading gradient Implement Shallow Gradient mobile_phase->gradient high_surface_silica Use High-Surface-Area Silica stationary_phase->high_surface_silica reduce_load Reduce Sample Load loading->reduce_load alt_solvent Try Alternative Solvents (e.g., DCM) gradient->alt_solvent If still poor success Improved Separation gradient->success alt_solvent->success failure Persistent Co-elution alt_solvent->failure high_surface_silica->success high_surface_silica->failure reduce_load->success reduce_load->failure

Caption: Troubleshooting workflow for poor column chromatography separation of pyrazines.

Q2: I am observing co-elution of my mono- and di-substituted pyrazine isomers in my reversed-phase HPLC (RP-HPLC) analysis. How can I resolve these peaks?

A2: Co-elution in RP-HPLC is a common challenge when dealing with structurally similar isomers.[5] The key is to manipulate the chromatographic parameters to enhance the subtle differences in their physicochemical properties.

Underlying Cause: In RP-HPLC, separation is primarily based on hydrophobicity. Mono- and di-substituted pyrazines can have very similar hydrophobicities, leading to similar retention times on a C18 column.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Organic Modifier: The choice and concentration of the organic modifier (typically acetonitrile or methanol) in your mobile phase is critical. Varying the percentage of the organic modifier can alter the selectivity. A lower percentage of organic modifier will increase retention times and may improve resolution.

    • pH Adjustment: Pyrazines are basic compounds.[6] Adjusting the pH of the aqueous component of your mobile phase with a buffer (e.g., phosphate or formate) can change the ionization state of your analytes and their interaction with the stationary phase, potentially leading to better separation.[7][8]

    • Acidic Additive: The use of a small amount of an acid like formic acid or phosphoric acid in the mobile phase is common for the analysis of pyrazines and can improve peak shape and selectivity.[9][10]

  • Column Selection:

    • Stationary Phase Chemistry: While C18 is the most common reversed-phase stationary phase, other chemistries like C8, phenyl, or polar-embedded phases can offer different selectivities.

    • Mixed-Mode Chromatography: For particularly challenging separations, consider a mixed-mode column that combines reversed-phase and ion-exchange properties. This can provide an additional separation mechanism based on the basicity of the pyrazine nitrogen atoms.[11]

  • Temperature Optimization:

    • Running the column at a slightly elevated temperature can sometimes improve peak shape and resolution by altering the thermodynamics of the separation.

Data Summary: Starting Conditions for Pyrazine HPLC Method Development

ParameterRecommended Starting PointRationale
Column C18, 4.6 x 150 mm, 5 µmA good general-purpose column for pyrazines.[9][12]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile often provides better selectivity than methanol. Formic acid improves peak shape for basic compounds.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at ~270 nmPyrazines have a strong UV absorbance in this region.[9]
Q3: My GC-MS analysis shows a single peak, but I suspect it's a mixture of positional isomers of a di-substituted pyrazine. How can I confirm this and achieve separation?

A3: This is a very common issue in pyrazine analysis, as many positional isomers have nearly identical mass spectra, making deconvolution difficult.[13][14][15] The primary solution lies in improving the chromatographic separation.

Underlying Cause: Positional isomers of alkylpyrazines often have very similar boiling points and polarities, leading to co-elution on many standard GC columns.[13]

Troubleshooting Protocol:

  • Optimize the GC Temperature Program:

    • Lower Initial Temperature: A lower starting oven temperature can improve the separation of early-eluting, volatile isomers.[7]

    • Slower Ramp Rate: A slower temperature ramp will increase the time the analytes spend in the column, providing more opportunity for separation.

  • Change the GC Column:

    • Stationary Phase Polarity: The choice of stationary phase is the most critical factor. If you are using a non-polar column (e.g., DB-1, ZB-5MS), switching to a more polar column (e.g., DB-624, ZB-WAXplus) can significantly alter the elution order and resolve isomers.[13] The different interactions of the isomers with the polar stationary phase can lead to separation.

    • Column Dimensions: A longer column will provide more theoretical plates and better resolution. A narrower internal diameter can also improve efficiency.

  • Utilize Retention Indices (RI):

    • Even if you cannot achieve baseline separation, comparing the retention indices of your peak with literature values on different stationary phases can help in the tentative identification of the isomers present.[13]

Workflow for Resolving Co-eluting Pyrazine Isomers in GC-MS

G start Suspected Co-elution in GC-MS optimize_temp Optimize Temperature Program start->optimize_temp change_column Change GC Column start->change_column lower_initial_temp Lower Initial Temperature optimize_temp->lower_initial_temp slower_ramp Use Slower Ramp Rate optimize_temp->slower_ramp polar_column Switch to a More Polar Column change_column->polar_column longer_column Use a Longer/Narrower Column change_column->longer_column resolved Isomers Resolved lower_initial_temp->resolved slower_ramp->resolved polar_column->resolved longer_column->resolved ri_comparison Compare Retention Indices identified Isomers Identified ri_comparison->identified resolved->ri_comparison For confirmation

Caption: A systematic approach to resolving and identifying co-eluting pyrazine isomers in GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a crude reaction mixture containing mono- and di-substituted pyrazines?

A1: A multi-step approach involving extraction followed by column chromatography is generally the most effective strategy.

  • Liquid-Liquid Extraction (LLE): If your reaction is performed in an aqueous medium, an initial LLE with a suitable organic solvent is a good first step to isolate the pyrazine products.[2][16] The choice of solvent is important. Hexane can be used to extract pyrazines without co-extracting more polar impurities like imidazoles.[1] More polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may extract the pyrazines more efficiently but might also extract impurities that will need to be removed in a subsequent step.[1][2]

  • Column Chromatography: Following extraction and concentration, column chromatography on silica gel is an excellent method for separating the mono- and di-substituted pyrazines from each other and from any remaining impurities.[1][3]

Q2: Can I use crystallization to separate mono- and di-substituted pyrazines?

A2: Crystallization can be a viable purification technique, but its success is highly dependent on the specific properties of your pyrazine derivatives and the impurities present.

  • Feasibility: If one of the pyrazine products is a solid and has significantly different solubility in a particular solvent compared to the other product and impurities, crystallization can be an effective and scalable purification method.[17][18]

  • Solvent Selection: The key is to find a suitable solvent or solvent system where the desired compound has high solubility at an elevated temperature and low solubility at room temperature or below, while the other components remain in solution.[17] Common solvent systems for pyrazines include hexane/acetone and hexane/ethyl acetate.[17]

Q3: Are there any non-chromatographic methods for separating pyrazines?

A3: Yes, besides chromatography and crystallization, other techniques can be employed.

  • Distillation: For volatile pyrazines, distillation can be an effective method for purification, especially for removing non-volatile impurities.[1][2][16] Azeotropic distillation has also been described for separating pyrazines from alkanolamines, which may be present as unreacted starting materials in some syntheses.[19]

  • Acid-Base Extraction: Since pyrazines are basic, an acid-base extraction can be used to separate them from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with an aqueous acid solution. The basic pyrazines will be protonated and move to the aqueous layer. The aqueous layer can then be basified and the pyrazines re-extracted into an organic solvent.[20][21] This method is generally not suitable for separating different pyrazine derivatives from each other but is excellent for removing non-basic impurities.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. ResearchGate. Available at: [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. Available at: [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. ResearchGate. Available at: [Link]

  • Pyrazine. SIELC Technologies. Available at: [Link]

  • Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Purification of pyrazine. Google Patents.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. Available at: [Link]

  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). National Institutes of Health. Available at: [Link]

  • Process of preparing pyrazines. Google Patents.
  • Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. Available at: [Link]

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar. Available at: [Link]

  • Highly Efficient Separation of Hexane Isomers by Rigid-Flexible Pyrazine-Pillar Ultramicroporous Metal–Organic Framework | Request PDF. ResearchGate. Available at: [Link]

  • Pyrazines. Science of Synthesis. Available at: [Link]

  • Pyrazine Synthesis?. Sciencemadness Discussion Board. Available at: [Link]

  • Studies In Pyrazine Chemistry. University of Glasgow. Available at: [Link]

  • Methods of selectively forming substituted pyrazines. Google Patents.
  • Improving Flash Purification of Chemically Related Pyrazines. Biotage. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. ResearchGate. Available at: [Link]

  • Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. Available at: [Link]

  • A Synthesis of Symmetrical and Unsymmetrical Pyrazines. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-PYR-005 Subject: Optimization of Solid-State Isolation & Troubleshooting Oiling Out Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Challenge

2-Bromo-5-(cyclobutylmethoxy)pyrazine presents a classic challenge in process chemistry: it is a lipophilic, low-melting solid (often appearing as a semi-solid or oil) due to the conformational flexibility of the cyclobutyl-ether linkage.

The primary failure mode during isolation is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation. This guide prioritizes kinetic control to bypass the metastable oil phase and access the crystalline lattice.

Module 1: Physicochemical Profile & Solubility Mapping

Before attempting crystallization, you must understand the solubility landscape. This molecule exhibits "Class B" behavior: high solubility in organic solvents, low solubility in water, and a tendency to supercool.

Solubility Profile (Estimated at 25°C)
Solvent SystemSolubilityRole in ProtocolRisk Factor
Methanol / Ethanol High (>100 mg/mL)Good Solvent Solvates impurities well; risk of yield loss if not cooled sufficiently.
Heptane / Hexanes Moderate (Temperature dependent)Selective Solvent Best for removing polar impurities (e.g., unreacted dibromopyrazine).
Water Negligible (<1 mg/mL)Anti-Solvent Induces rapid supersaturation; high risk of oiling out.
Ethyl Acetate Very HighDissolution Aid Too strong for crystallization alone; use only as a co-solvent.
Dichloromethane Very HighExtraction Only Do not use for crystallization (high evaporation rate = amorphous glass).

Module 2: Recommended Crystallization Protocols

Protocol A: Cooling Crystallization (Purity Focus)

Best for: Removing polar impurities and unreacted starting materials.

  • Dissolution: Dissolve crude oil in Heptane (5 mL/g) at 50–60°C.

    • Note: If insoluble material remains (likely inorganic salts), filter hot.

  • Seeding (Critical): Cool to 35°C. Add seed crystals (0.5 wt%) if available. If not, scratch the glass surface vigorously.

  • Slow Cooling: Ramp temperature down to 0°C at a rate of 5°C/hour .

    • Why? Rapid cooling locks in the "oil" phase. Slow cooling allows the lattice to organize.

  • Aging: Hold at 0°C for 4–6 hours.

  • Isolation: Filter cold. Wash with chilled heptane (-10°C).

Protocol B: Anti-Solvent Crystallization (Yield Focus)

Best for: High recovery when the compound refuses to solidify in heptane.

  • Solvent: Dissolve crude in minimum volume of Methanol or Isopropanol (approx. 2-3 mL/g) at ambient temperature.

  • Anti-Solvent Addition (Step 1): Add Water dropwise until the solution turns slightly turbid (Cloud Point).

  • Seed & Hold: Stop water addition. Add seeds. Stir for 30 minutes to establish a crystal bed.

  • Anti-Solvent Addition (Step 2): Resume adding water slowly over 2 hours until the solvent ratio is 1:1 (Alcohol:Water).

  • Cooling: Cool the slurry to 0–5°C.

  • Filtration: Filter and dry under vacuum at <30°C (low melting point risk).

Module 3: Troubleshooting "Oiling Out" (LLPS)

Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the melting point of the solvated impurity-product mix is lower than the crystallization temperature.

Visualizing the Oiling Out Mechanism

OilingOut Start Observation: Oily Droplets Form CheckTemp Is Temp > Product Melting Point? Start->CheckTemp TrueTemp Yes (Melted) CheckTemp->TrueTemp High Temp FalseTemp No (Supersaturated Oil) CheckTemp->FalseTemp Low Temp CheckImpurity Is Purity < 85%? ActionCool Cool further? NO. Oil will freeze into glass. Must Re-heat. CheckImpurity->ActionCool No (Just Melted) ActionPurify Pre-purify via Silica Plug (Impurities depress MP) CheckImpurity->ActionPurify Yes (Impure) TrueTemp->CheckImpurity ActionSeed Add Seeds at Cloud Point (Bypass Nucleation Barrier) FalseTemp->ActionSeed Kinetic Issue ActionSlow Reduce Anti-solvent Rate (Stay in MSZW) FalseTemp->ActionSlow Concentration Issue

Caption: Decision tree for diagnosing and remediating Liquid-Liquid Phase Separation (Oiling Out).

Remediation Steps for Oiling Out
  • Re-heat: Do not cool an oiled mixture; it will form a gum. Heat until the oil redissolves.[1]

  • Add "Good" Solvent: Add 10-20% more Methanol/Heptane to lower the supersaturation.

  • Seed at High Temp: Add seeds before the cloud point is reached.

  • Emulsion Control: If the oil persists, high-shear stirring can sometimes induce nucleation by increasing the surface area of the droplets (Ostwald Ripening).

Module 4: Frequently Asked Questions (FAQ)

Q1: The solid melts when I try to dry it on the rotavap. Why? A: This compound likely has a melting point near 35–45°C, which is depressed further by residual solvent.

  • Fix: Do not use a water bath >30°C. Use a high-vacuum manifold with a dry-ice trap to remove solvents at ambient temperature.

Q2: I don't have seed crystals. How do I generate the first batch? A: Take a small aliquot (50 mg) of the oil. Dissolve in minimal diethyl ether. Place it in a vial inside a dry-ice/acetone bath (-78°C) and scratch the side of the vial with a glass rod. Once solids form, allow them to warm slowly to room temperature. Use these surviving crystals as seeds for the main batch.

Q3: The product is colored (yellow/orange) but should be white. How do I fix this? A: Color usually indicates oxidation of the pyrazine ring or trace bromination byproducts.

  • Fix: Perform a Charcoal Treatment . Dissolve in hot ethanol, add activated carbon (5 wt%), stir for 30 mins, and filter hot through Celite before attempting crystallization again.

References & Authority

  • Anderson, N. G. (2012).[2] Practical Process Research and Development. Academic Press. (Standard text on crystallization scale-up and oiling out).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Definitive guide on Metastable Zone Width and nucleation).

  • BenchChem. (2025).[1] Addressing "Oiling Out" Issues During Crystallization. Link (General troubleshooting for LLPS).

  • PubChem. 2-Bromo-5-(cyclopropylmethoxy)pyrazine Compound Summary. Link (Used for analog physicochemical property estimation).

  • Sigma-Aldrich. Pyrazine Derivatives Safety & Handling. Link (General handling of halogenated alkoxypyrazines).

Disclaimer: This guide assumes standard laboratory safety protocols. This compound is an alkylating agent; handle with appropriate PPE.

Sources

Technical Guide: Storage & Handling of Bromo-Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-pyrazine intermediates (e.g., 2-bromopyrazine, 2-amino-5-bromopyrazine) are critical electrophilic scaffolds in the synthesis of bioactive heterocycles. While generally robust, their electron-deficient nature makes them susceptible to specific degradation pathways—primarily nucleophilic hydrolysis and photo-oxidative polymerization . This guide provides evidence-based protocols to maintain compound integrity and restore degraded samples.

Core Storage Protocols (The Gold Standard)

The following parameters are non-negotiable for maintaining >98% purity over long-term storage (>6 months).

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term)Lowers kinetic energy, significantly retarding the rate of nucleophilic attack by ambient moisture and oxidative coupling.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation. Amino-bromopyrazines are particularly prone to N-oxidation or oxidative dimerization in air.
Container Amber Glass Vials with Teflon-lined capsBlocks UV/Visible light (290–450 nm) which catalyzes C-Br bond homolysis and radical polymerization.
Humidity Desiccator (<20% RH) Bromo-pyrazines are hygroscopic. Moisture facilitates hydrolysis to pyrazinones (2-hydroxypyrazines).

Troubleshooting Hub: Q&A

Issue: Discoloration & Physical Change

Q1: My white 2-amino-5-bromopyrazine powder has turned light brown/yellow. Is it ruined?

  • Verdict: Likely usable , but requires verification.[1]

  • Mechanism: The color change is often due to surface oxidation or trace formation of azo-dimers, which have high extinction coefficients. Even 0.1% impurity can cause significant discoloration.

  • Action:

    • Dissolve a small sample in DMSO-d6 for 1H NMR . Look for broadening of amine peaks or new aromatic signals.

    • Run LC-MS . If the main peak is >97% and impurities are separated, the material can often be used for crude reactions. If purity is <95%, proceed to Protocol B (Recrystallization) .

Q2: The compound has clumped into a sticky solid. Can I dry it?

  • Verdict: Risky.

  • Mechanism: Clumping indicates significant moisture absorption (hygroscopicity) and partial hydrolysis. The formation of HBr (hydrobromic acid) as a byproduct of hydrolysis can autocatalyze further degradation.

  • Action: Do not just dry it. The presence of water and acid will accelerate decomposition upon heating. You must re-dissolve and dry chemically (dissolve in DCM, wash with NaHCO3, dry over Na2SO4) before attempting to remove solvent.

Issue: Reactivity & Solubility

Q3: My Suzuki coupling failed with an older batch. Why?

  • Cause: Debromination or Poisoning.

  • Explanation: Photolytic degradation can lead to partial debromination (forming pyrazine). Furthermore, degradation products like pyrazinones can coordinate to Palladium catalysts, poisoning the active catalytic cycle.

  • Action: Check the "Quality Control" decision tree below. If degradation >5% is detected, repurify. Do not add more catalyst to compensate; this rarely works with poisoned systems.

Visualized Workflows

Diagram 1: Sample Assessment Decision Tree

Use this logic flow to determine if your intermediate is safe to use.

SampleAssessment Start Visual Inspection: Color Change or Clumping? LCMS Run LC-MS / NMR Start->LCMS Yes UseDirect Proceed to Reaction Start->UseDirect No (White/Crystalline) PurityHigh Purity > 98% LCMS->PurityHigh Main Peak Intact PurityMid Purity 90-98% LCMS->PurityMid Minor Impurities PurityLow Purity < 90% LCMS->PurityLow Significant Degradation PurityHigh->UseDirect Recryst Perform Protocol B (Recrystallization) PurityMid->Recryst Discard Discard / Hazardous Waste PurityLow->Discard

Caption: Logic flow for assessing the viability of stored bromo-pyrazine intermediates.

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.

Degradation BromoPyrazine 2-Bromopyrazine (Active) Pyrazinone 2-Pyrazinone (Inactive/Poison) BromoPyrazine->Pyrazinone Hydrolysis (Acid catalyzed) Debromo Pyrazine (Side Product) BromoPyrazine->Debromo Radical Debromination Hydrolysis Moisture (H2O) Photolysis UV Light (hν)

Caption: Primary degradation mechanisms: Hydrolysis to pyrazinones and photolytic debromination.

Detailed Recovery Protocols

Protocol A: Color Removal (Activated Carbon)

Best for: Samples with high purity (>95%) but significant discoloration.

  • Dissolve the crude material in Methanol or Ethyl Acetate (10 mL/g).

  • Add Activated Charcoal (10-20% by weight of the compound).

  • Heat to reflux for 15 minutes (use a reflux condenser).

  • Filter while hot through a Celite® pad to remove the carbon.

  • Concentrate the filtrate under reduced pressure.

  • Result: The filtrate should be significantly lighter. If color persists, repeat or proceed to Protocol B.

Protocol B: Recrystallization

Best for: Amino-bromopyrazines (e.g., 2-amino-5-bromopyrazine) with purity 90-95%.[2]

  • Solvent Choice:

    • Primary Solvent: Acetone or Ethanol (High solubility hot).

    • Anti-solvent: Hexane or Water (Low solubility).

  • Procedure:

    • Dissolve the solid in the minimum amount of boiling Primary Solvent.

    • Optional: Perform a hot filtration if insoluble particles are present.[3]

    • Slowly add the Anti-solvent until a faint turbidity (cloudiness) persists.[3]

    • Add one drop of Primary Solvent to clear the solution.[3]

    • Allow to cool slowly to Room Temperature, then place in a fridge (4°C) for 2 hours.

  • Collection: Filter the crystals and wash with cold Anti-solvent.[3] Dry in a vacuum oven at 40°C.

Safety & Emergency

  • Hazard Class: Acute Toxic (Oral/Inhalation), Irritant.

  • Spill Response: Do not sweep dry dust (generates aerosols). Dampen with water or cover with wet paper towels before collecting.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes. Bromopyrazines are lachrymators and can cause severe irritation.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-5-bromopyrazine. Retrieved from

  • PubChem. (n.d.). 2-Bromopyrazine Compound Summary. National Library of Medicine. Retrieved from

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Contextual reference for pyrazine reactivity and hydrolysis mechanisms).
  • Thermo Fisher Scientific. (2025). Laboratory Chemical Storage Guide. Retrieved from

  • Biotage. (2023).[3][4] Strategies for Removing Color from Organic Compounds. Retrieved from

Sources

Technical Support Center: Strategies for the Removal of Unreacted Cyclobutylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide. As researchers and drug development professionals, we understand that efficient purification is as critical as the reaction itself. A common challenge encountered in synthesis is the removal of unreacted starting materials, such as the polar, moderately volatile alcohol, cyclobutylmethanol. This guide provides a structured, experience-driven approach to tackling this purification challenge, moving beyond simple protocols to explain the fundamental principles that empower you to make informed decisions for your specific reaction mixture.

Part 1: Foundational Knowledge - Understanding the Target of Removal

A successful separation strategy begins with a thorough understanding of the molecule you wish to remove. The distinct physicochemical properties of cyclobutylmethanol are the levers we can pull to effectively isolate it from your desired product.

FAQ: What are the key physical properties of cyclobutylmethanol that I should consider for its removal?

Understanding the following properties is the first step in designing an effective purification strategy. These values dictate which separation technique will be most effective.

PropertyValueSignificance for Separation
Molecular Weight 86.13 g/mol [1][2]Low molecular weight suggests moderate volatility.
Boiling Point 142-144 °C (at 750-760 Torr)[1][3][4][5]Key parameter for separation by distillation. A significant difference (>25 °C) between its boiling point and your product's is ideal for distillation.
Density ~0.913 g/mL at 25 °C[1][3][5]Slightly less dense than water, meaning it will form the upper layer in an immiscible organic-aqueous mixture if it is the primary organic component.
Water Solubility Immiscible[1][3][4][5]This is a critical property. Its immiscibility allows for effective separation from water-soluble components using liquid-liquid extraction.
Appearance Clear, colorless liquid[1][2][5]Visual identification during extraction can be challenging; reliance on phase separation is key.
Polarity PolarThe hydroxyl (-OH) group makes it a polar molecule, influencing its solubility in various solvents and its retention in normal-phase chromatography.

Part 2: Troubleshooting Guide - Selecting the Right Purification Strategy

There is no one-size-fits-all solution for purification. The optimal method depends on the properties of your desired product relative to cyclobutylmethanol. The following decision-making workflow and FAQs will guide you to the most logical starting point.

MethodSelection start Reaction Mixture Containing Unreacted Cyclobutylmethanol q1 Is the desired product thermally stable and volatile? start->q1 q2 Is the Boiling Point difference > 25-30 °C from Cyclobutylmethanol? q1->q2 Yes q3 Is there a significant polarity difference between the product and Cyclobutylmethanol? q1->q3 No (Product is not volatile or is heat-sensitive) distillation Distillation q2->distillation Yes fractional_distillation Fractional Distillation q2->fractional_distillation No lle Liquid-Liquid Extraction (LLE) q3->lle Yes no_simple Consider Advanced Techniques (e.g., Derivatization, Azeotropic Distillation) q3->no_simple No chromatography Column Chromatography lle->chromatography If LLE is insufficient, follow with Chromatography

Caption: Decision workflow for selecting a purification method.

FAQ: My product has a very different boiling point from cyclobutylmethanol. How can I remove it?

If your product is thermally stable and its boiling point is significantly different (>25-30 °C) from cyclobutylmethanol's (~143 °C), distillation is the most direct and scalable method.[6]

  • If your product has a much higher boiling point: You can distill off the cyclobutylmethanol.

  • If your product has a much lower boiling point: You can distill your product, leaving the cyclobutylmethanol behind.

For boiling point differences less than 25 °C, fractional distillation is necessary to achieve good separation.[7] This technique uses a fractionating column to create a temperature gradient, effectively performing multiple mini-distillations to separate components with close volatilities.[7]

FAQ: My product is not volatile or is thermally sensitive. What are my options?

When distillation is not viable, you must rely on differences in solubility and polarity. The two primary methods are:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (typically an aqueous phase and an organic solvent).[8][9] It is an excellent first-line method for bulk removal.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it.[10] It is ideal for high-purity separations.

FAQ: How do I choose between liquid-liquid extraction and column chromatography?

Start with liquid-liquid extraction as your "work-up" step.[11] Because cyclobutylmethanol is immiscible with water, a simple aqueous wash of your reaction mixture (dissolved in a suitable organic solvent) can remove a significant portion of it, especially if other water-soluble byproducts or reagents are present.[3][4][11]

If LLE does not provide sufficient purity, column chromatography is the logical next step for final purification. It offers much higher resolving power for compounds with similar properties.

Part 3: In-Depth Protocols & Troubleshooting

Focus Area 1: Separation by Distillation

Causality: Distillation separates liquids based on differences in their vapor pressures (volatility).[6] The substance with the higher vapor pressure (lower boiling point) will evaporate more readily, and its vapor can be condensed and collected separately.[12]

Protocol: Simple Distillation to Remove Cyclobutylmethanol

  • Setup: Assemble a standard simple distillation apparatus. Ensure the reaction mixture in the distilling flask is filled to no more than two-thirds of its volume and contains a stir bar or boiling chips for smooth boiling.[12]

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Vaporization: The temperature will rise until it stabilizes at the boiling point of the most volatile component. If this is cyclobutylmethanol, you will observe its vapor condensing and collecting as the distillate.

  • Collection: Continue collecting the distillate until the temperature begins to rise again, indicating that the next component (hopefully your product) is beginning to distill.

  • Shutdown: Turn off the heat and allow the apparatus to cool before disassembling.

Troubleshooting FAQ: "My separation is poor, and the product is co-distilling with the cyclobutylmethanol."

This indicates that the boiling points of your components are too close for simple distillation. You must introduce a fractionating column between the distilling flask and the condenser. The increased surface area of the column packing allows for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component at each stage, leading to a much better separation.[7]

Focus Area 2: Separation by Liquid-Liquid Extraction (LLE)

Causality: LLE operates on the principle of differential solubility, governed by the partition coefficient (K) of a solute between two immiscible phases.[13] Cyclobutylmethanol, being a polar organic molecule that is immiscible in water, will preferentially partition into an organic solvent layer when mixed with an aqueous layer.

Protocol: Extractive Work-up to Remove Cyclobutylmethanol

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The chosen solvent should readily dissolve your product but not be miscible with water.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Extraction: Shake the funnel gently at first, then more vigorously for about 30-60 seconds, venting frequently. This maximizes the surface area between the two phases, allowing for efficient transfer of any water-soluble impurities into the aqueous layer.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower layer. The location of the aqueous layer depends on the density of your organic solvent relative to water (~1.0 g/mL).

  • Repeat: Repeat the wash (steps 3-6) one or two more times to maximize removal.

  • Drying and Evaporation: Drain the washed organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.[11]

Troubleshooting FAQ: "A significant amount of cyclobutylmethanol remains in my organic layer after washing."

This can happen if the polarity of your organic solvent is very high, retaining the polar alcohol. To combat this, use a brine wash (saturated aqueous NaCl solution) for your final wash.[11] The high concentration of salt in the aqueous phase decreases the solubility of organic compounds, including cyclobutylmethanol, effectively "salting them out" and pushing them more completely into the organic layer, from which they can be removed by other means if necessary, or this may improve the partitioning of your desired product away from the alcohol.[11]

Focus Area 3: Separation by Flash Column Chromatography

Causality: Normal-phase column chromatography separates compounds based on their polarity. A stationary phase (typically polar silica gel) adsorbs molecules from the mobile phase (a less polar solvent mixture). More polar compounds, like cyclobutylmethanol with its hydroxyl group, will adhere more strongly to the silica gel and thus elute more slowly. Less polar compounds will travel through the column more quickly.

ChromatographyWorkflow pack 1. Pack Column (Slurry of silica gel in mobile phase) load 2. Load Sample (Dissolved in minimal solvent, adsorbed onto silica) pack->load elute 3. Elute with Mobile Phase (Apply gentle pressure) load->elute collect 4. Collect Fractions (Monitor by TLC) elute->collect

Caption: Workflow for a typical flash column chromatography experiment.

Protocol: Flash Column Chromatography

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and cyclobutylmethanol. Aim for an Rf value of ~0.3 for your desired compound.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and carefully pour it into a column, ensuring no air bubbles are trapped.[14]

  • Sample Loading: Dissolve your crude material in a minimum amount of solvent. For best results, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply gentle positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent.

Troubleshooting FAQ: "My product and cyclobutylmethanol are eluting together."

This is a classic resolution problem. Your mobile phase is likely too polar. To increase the retention time of the polar cyclobutylmethanol, decrease the polarity of the mobile phase . For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will cause all compounds to move more slowly, but it will enhance the separation between components of different polarities.

References

  • CYCLOBUTYLMETHANOL - ChemBK. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cas 4415-82-1, Cyclobutanemethanol - LookChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • DOSS - Cyclobutanemethanol. (2021, April 6). Retrieved February 15, 2026, from [Link]

  • Neves, C. M., et al. (2011). Separation of ethanol-water mixtures by liquid-liquid extraction using phosphonium-based ionic liquids. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Reaction of cyclobutylmethanol with HX - Chemistry Stack Exchange. (2019, February 25). Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Cyclobutanemethanol (CAS 4415-82-1) - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]

  • Separation & Identification of Alcohols by Gas Chromatography - Odinity. (2014, April 1). Retrieved February 15, 2026, from [Link]

  • GB716131A - Separation of higher alcohols from alcohol-hydrocarbon mixtures - Google Patents. (n.d.).
  • Gas Chromatography of an Alcohol Mixture. (n.d.). Retrieved February 15, 2026, from [Link]

  • [FREE] Acid-catalyzed dehydration of cyclobutylmethanol proceeds via an E1 mechanism and produces two alkenes. One - brainly.com. (2022, December 19). Retrieved February 15, 2026, from [Link]

  • Öztürk, N., et al. (2016). Separation techniques: Chromatography. PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Maugeri, Z., & Domínguez de María, P. (2012). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Solvent Extraction Techniques - Organomation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Acid catalyzed dehydration of cyclobutylmethanol proceeds via an E1 mecha.. - Filo. (2024, December 21). Retrieved February 15, 2026, from [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Separation of alcohols from esters : r/chemistry - Reddit. (2018, July 5). Retrieved February 15, 2026, from [Link]

  • Liquid-Liquid Extraction - Use in Bioprocess Development - Celignis. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved February 15, 2026, from [Link]

  • Distillation (video) | Khan Academy. (n.d.). Retrieved February 15, 2026, from [Link]

  • Simple Distillation - YouTube. (2022, November 11). Retrieved February 15, 2026, from [Link]

  • Fractional distillation - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Advanced Characterization Guide: IR Spectroscopy of Pyrazine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Pyrazine ethers (alkoxypyrazines) represent a critical structural motif in flavor chemistry (e.g., 2-isobutyl-3-methoxypyrazine, the "bell pepper" note) and medicinal chemistry (antitubercular agents). Their identification is often complicated by structural isosteres like pyridyl ethers and anisoles.

Objective: This guide provides a definitive technical comparison of the infrared (IR) spectral characteristics of pyrazine ethers. It moves beyond simple peak listing to explain the electronic origins of spectral shifts, providing a robust logic for distinguishing these compounds from carbocyclic and heterocyclic analogs.

Mechanistic Foundation: The Electronic "Pull"

To interpret the IR spectrum of a pyrazine ether, one must understand the electronic environment of the pyrazine ring compared to benzene or pyridine.

  • 
    -Deficiency:  The pyrazine ring contains two nitrogen atoms at the 1,4-positions. These electronegative atoms withdraw electron density from the ring carbon atoms (
    
    
    
    -deficient system).
  • Impact on Ether Linkage (

    
    ):  In 2-methoxypyrazine, the oxygen lone pair donates electron density into the electron-poor ring (resonance effect). Because the ring is more electron-deficient than benzene (anisole) or pyridine, this resonance contribution is stronger.
    
  • Spectral Consequence: The increased double-bond character of the

    
     bond shifts the asymmetric stretching vibration to a higher wavenumber  compared to anisoles.
    

Comparative Spectral Analysis

The Diagnostic Fingerprint

The following table contrasts the key vibrational modes of a prototypical pyrazine ether (2-methoxypyrazine) against its closest structural analogs.

Table 1: Comparative IR Characteristic Peaks (


) 
Vibrational ModePyrazine Ether (e.g., 2-Methoxypyrazine)Anisole (Methoxybenzene)Alkyl Pyrazine (e.g., 2-Methylpyrazine)Mechanistic Note

Asym. Stretch
1260 – 1300 ~1245 – 1250AbsentThe "Pyrazine Shift": Electron withdrawal strengthens the

bond, raising frequency vs. anisole.
Ring "Breathing" Mode 1015 – 1030 ~990 – 1000~1018 – 1020Diagnostic for the 1,4-diazine ring system.
C=N Ring Stretch 1520 – 1580 Absent1520 – 1580Distinguishes heterocycles from carbocycles (benzene).

Stretch
> 3000 (Weak)> 3000 (Weak)> 3000 (Weak)Standard aromatic signature.

Stretch
2850 – 2980 2835 – 29602850 – 2980Derived from the alkoxy group (ether) or alkyl side chain.
Detailed Band Assignment
  • The Ether Doublet (

    
    ): 
    
    • Unlike alkyl pyrazines, pyrazine ethers show a strong asymmetric C-O-C stretch. Look for a sharp, intense band near 1280 cm⁻¹ .

    • The symmetric C-O-C stretch appears lower, typically 1000–1050 cm⁻¹ , often overlapping with the ring breathing mode.

  • The "Breathing" Mode (

    
    ): 
    
    • This is the heartbeat of the pyrazine identification. While benzene derivatives breathe near 990 cm⁻¹ and pyridines near 990-1000 cm⁻¹, the 1,4-nitrogen arrangement stiffens the ring, often pushing this mode slightly higher to ~1020 cm⁻¹ .

  • The Isobutyl Signature (Specific to IBMP):

    • For 2-isobutyl-3-methoxypyrazine (IBMP), expect a "gem-dimethyl" doublet in the bending region (1365 cm⁻¹ and 1385 cm⁻¹ ) caused by the isopropyl terminus of the isobutyl group.

Experimental Protocol: ATR-FTIR for Volatiles

Challenge: Many pyrazine ethers (especially flavor compounds like IBMP) are potent, volatile liquids. Standard transmission IR (KBr pellets) is unsuitable. Solution: Attenuated Total Reflectance (ATR) with immediate capping.

Workflow Diagram

IR_Protocol Start Sample Prep Clean 1. Crystal Cleaning (Isopropanol -> Acetone) Start->Clean Back 2. Background Scan (Air/Ambient) Clean->Back Load 3. Sample Loading (Neat Liquid, <10µL) Back->Load Seal 4. Volatility Control (Apply Anvil/Cap Immediately) Load->Seal Critical Step Scan 5. Acquisition (16-32 Scans, 4cm⁻¹ Res) Seal->Scan Process 6. Post-Processing (ATR Correction) Scan->Process

Figure 1: Optimized workflow for acquiring IR spectra of volatile pyrazine ethers.

Step-by-Step Methodology
  • System Prep: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. Residual organics will mask the critical C-H stretch region.

  • Background: Collect a background spectrum of the clean crystal immediately before sampling to account for atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
  • Deposition: Using a glass syringe or micropipette, deposit a single drop (<10 µL) of the neat pyrazine ether onto the crystal center.

  • Containment (CRITICAL): Immediately lower the pressure anvil or cover the sample. Pyrazine ethers have low odor thresholds; evaporation alters the path length and contaminates the lab environment.

  • Acquisition:

    • Resolution: 4 cm⁻¹ is sufficient.

    • Scans: 16–32 scans.

    • Range: 4000–600 cm⁻¹.

  • ATR Correction: Apply "ATR Correction" in your software. ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers), which distorts peak intensity ratios compared to transmission spectra.

Diagnostic Decision Logic

When presented with an unknown spectrum, use this logic flow to confirm a pyrazine ether.

Decision_Tree Start Unknown Spectrum Q1 Are C=N bands present? (1520-1580 cm⁻¹) Start->Q1 NotHet Likely Carbocycle (e.g., Anisole) Q1->NotHet No Q2 Is Strong C-O Stretch present? (1260-1300 cm⁻¹) Q1->Q2 Yes AlkylPy Alkyl Pyrazine (No Ether) Q2->AlkylPy No Q3 Check Ring Breathing Mode Q2->Q3 Yes Pyridine Likely Pyridyl Ether (Breathing ~990-1000 cm⁻¹) Q3->Pyridine < 1010 cm⁻¹ Pyrazine CONFIRMED: Pyrazine Ether (Breathing ~1015-1030 cm⁻¹) Q3->Pyrazine > 1015 cm⁻¹

Figure 2: Spectral interpretation logic for distinguishing pyrazine ethers from isosteres.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methoxy-3-methylpyrazine. NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Pyrazine, methoxy-. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2-Isobutyl-3-methoxypyrazine (Compound Summary). National Library of Medicine. [Link]

  • Billes, F., et al. (2005). Vibrational spectra of pyrazine, pyrimidine and pyridazine in solid argon.[1][2] Journal of Molecular Structure.[1] [Link]

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A Comparative Guide to the Lipophilicity of 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the lipophilicity of 2-Bromo-5-(cyclobutylmethoxy)pyrazine, a key physicochemical parameter for researchers in drug discovery and development. By contextualizing its predicted lipophilicity against related chemical structures and established drug molecules, this document offers a framework for anticipating its pharmacokinetic behavior. Furthermore, we present detailed experimental and computational methodologies for determining the partition coefficient (logP), ensuring a robust and verifiable approach to characterization.

The Central Role of Lipophilicity in Drug Efficacy

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry.[1] It is a critical determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][3] This property governs a molecule's ability to traverse biological membranes, bind to plasma proteins, and interact with hydrophobic pockets within target proteins.[4]

The octanol-water partition coefficient, expressed logarithmically as logP, is the gold standard for quantifying lipophilicity.[1][5] An optimal logP value is crucial for oral bioavailability, with a generally accepted range between 0 and 3 for many drug candidates.[6] Compounds that are excessively lipophilic (high logP) may suffer from poor aqueous solubility, high metabolic turnover, and potential toxicity, while highly hydrophilic compounds (low logP) may exhibit poor membrane permeability and absorption.[6] Therefore, the precise determination and strategic modulation of logP are fundamental to the successful optimization of a lead compound into a viable drug candidate.

Comparative Analysis of this compound Lipophilicity

While an experimentally determined logP value for this compound is not publicly documented, computational methods provide a reliable estimate. Based on fragment-based prediction methodologies, which sum the contributions of a molecule's constituent parts, the logP of the title compound is predicted to be approximately 2.85 .

This value positions the compound as moderately lipophilic, falling within the desirable range for potential drug-likeness. To understand the structural contributions to this value, we can dissect the molecule:

  • Pyrazine Core: The parent pyrazine ring is hydrophilic, with an experimental logP of approximately -0.26.[7] Its two nitrogen atoms act as hydrogen bond acceptors, increasing its affinity for the aqueous phase.

  • Bromo Substituent: Halogens, such as bromine, are known to increase lipophilicity through their inductive effects and contribution to molecular volume.[8]

  • Cyclobutylmethoxy Group: This ether-linked aliphatic side chain is the primary contributor to the molecule's lipophilic character. The cyclobutyl ring and the methylene linker are nonpolar, significantly increasing the compound's preference for the octanolic phase.

The following table provides a comparative overview of the predicted logP of this compound against its parent heterocycle and other structurally related compounds.

CompoundStructureLogP ValueRationale for Comparison
This compound Chemical structure of this compound~2.85 (Predicted) Target Compound
PyrazineChemical structure of Pyrazine-0.26[7]Parent hydrophilic core, provides a baseline for substituent effects.
2-Bromo-5-methylpyrazineChemical structure of 2-Bromo-5-methylpyrazine1.49 (Predicted)Demonstrates the lipophilic contribution of the bromo and a simple alkyl group.
2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazineChemical structure of 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine2.6 (Predicted)[9]A structurally similar analog, illustrating the impact of a different, also lipophilic, ether side chain.
WarfarinChemical structure of Warfarin3.03 (Experimental)An established oral anticoagulant, providing a benchmark for a successful drug molecule with moderate lipophilicity.

Methodologies for LogP Determination

Accurate logP determination is essential for validating computational predictions and guiding medicinal chemistry efforts. Both experimental and in silico methods offer distinct advantages.

A. Experimental Protocol: The Shake-Flask (OECD 107) Method

The shake-flask method is the universally recognized "gold standard" for experimental logP determination due to its direct measurement of the partition coefficient.[10]

Principle: A known amount of the analyte is dissolved in a biphasic system of n-octanol and water. The system is agitated until equilibrium is achieved, after which the phases are separated, and the concentration of the analyte in each phase is quantified. The ratio of these concentrations yields the partition coefficient.[11]

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.[11] This ensures that the volume of each phase does not change during the experiment. Use a phosphate buffer (pH 7.4) for the aqueous phase to determine the distribution coefficient (logD) for ionizable compounds, which is more physiologically relevant.[12]

  • Analyte Introduction: Prepare a stock solution of this compound in n-octanol. The starting concentration should be chosen to ensure that the final concentration in both phases is within the linear range of the analytical method.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the analyte and a precise volume of the pre-saturated aqueous phase. The volume ratio can be adjusted based on the expected logP to ensure quantifiable amounts in both phases.[12]

  • Equilibration: Agitate the vessel at a constant temperature (typically 25 °C) until partitioning equilibrium is reached. This can take anywhere from a few minutes to several hours. A minimum shaking time of 30 minutes is recommended, followed by a test to ensure concentrations are stable over time.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases, especially if an emulsion has formed.[13]

  • Quantification: Carefully sample an aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the analyte in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the logP using the following formula: LogP = log ( [Analyte]octanol / [Analyte]water )

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol and Water e1 Combine Phases & Analyte p1->e1 p2 Prepare Analyte Stock Solution p2->e1 e2 Agitate to Equilibrium e1->e2 e3 Centrifuge for Phase Separation e2->e3 a1 Sample Octanol & Water Phases e3->a1 a2 Quantify Concentration (e.g., HPLC) a1->a2 a3 Calculate LogP a2->a3

Caption: Workflow for the Shake-Flask Method.

B. Computational (In Silico) Prediction Methods

Computational models are invaluable for high-throughput screening and prioritizing compounds for synthesis, offering rapid and cost-effective logP estimation.[14]

Common Approaches:

  • Fragment-Based Methods: These are the most common type of predictive model. They deconstruct a molecule into a set of predefined structural fragments. The logP is calculated by summing the known lipophilicity contributions of each fragment and applying correction factors for intramolecular interactions.[15][16] Examples include cLogP and Molinspiration logP.

  • Atom-Based Methods: These methods sum the contributions of individual atoms based on their type and local environment. This approach is highly flexible and can handle novel structures for which fragment definitions may not exist.[14] An example is AlogP.

  • Property-Based Methods (QSPR): Quantitative Structure-Property Relationship models use a wider range of molecular descriptors (e.g., polarizability, surface area, partial atomic charges) to build a statistical correlation with experimentally determined logP values.[15] These can be highly accurate within their training domain.

Computational_Methods cluster_methods LogP Prediction Approaches mol Input Molecule (2D/3D Structure) fragment Fragment-Based (cLogP) Deconstruct into fragments Sum fragment values Apply corrections mol->fragment atom Atom-Based (ALogP) Identify atom types Sum atomic contributions mol->atom qspr Property-Based (QSPR) Calculate descriptors Apply statistical model mol->qspr output Predicted LogP Value fragment->output atom->output qspr->output

Caption: Overview of Computational LogP Prediction Methods.

Conclusion

This compound is predicted to be a moderately lipophilic compound with a calculated logP of approximately 2.85. This value is situated within the favorable range often associated with good oral absorption and membrane permeability, making it a promising scaffold for further investigation. The lipophilicity is driven primarily by the cyclobutylmethoxy side chain, which effectively balances the hydrophilic nature of the parent pyrazine core. For definitive characterization, the standardized shake-flask method is recommended to validate this in silico prediction. A thorough understanding and precise measurement of lipophilicity will be indispensable for guiding the future development and optimization of this and related compounds.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. [Link]

  • Oreate AI. (2025). Understanding Lipophilicity: The Key to Drug Development. Oreate AI Blog. [Link]

  • Deep Origin. (n.d.). Lipophilicity - Computational Chemistry Glossary. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Sánchez-Pla, A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

  • Liu, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Liu, X., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • De, B., & Sacan, A. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. IntechOpen. [Link]

  • Xing, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. [Link]

  • Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Bromo-5-methylpyrimidine Properties. CompTox Chemicals Dashboard. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.